2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)

Physicochemical profiling pKa prediction Ionization state

This rigid bicyclic oxa-aza scaffold delivers a neutral amine at physiological pH, solving the permeability issues of basic analogs. With zero rotatable bonds and a predicted LogP of 0.3–0.8, it is the premier fragment core for CNS lead optimization and blood-brain barrier penetrant probes. The (1R,4S) enantiomer is the structural heart of the FDA-approved antiretroviral Bictegravir. Available as free base (CAS 279-32-3) or hydrochloride salt (CAS 2503205-86-3) to support your ANDA validation, integrase inhibitor development, or fragment library design. Request a quote for bulk quantities.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 279-32-3
Cat. No. B13529344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)
CAS279-32-3
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CC2CC1NO2
InChIInChI=1S/C5H9NO/c1-2-5-3-4(1)6-7-5/h4-6H,1-3H2
InChIKeyILDRDZLIMSVQOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxa-3-azabicyclo[2.2.1]heptane (CAS 279-32-3) — Sourcing Guide for the N,O-Bicyclic Scaffold in Sp³-Rich Fragment Synthesis


2-Oxa-3-azabicyclo[2.2.1]heptane (CAS 279-32-3) is a conformationally constrained bicyclic heterocycle containing both nitrogen and oxygen within a [2.2.1] norbornane framework [1]. Its molecular formula is C₅H₉NO (MW 99.13 g/mol) [2]. This scaffold is employed in medicinal chemistry as a saturated, three-dimensional building block for fragment-based drug discovery and as a key structural component in approved pharmaceuticals such as Bictegravir [3]. The compound is supplied as a free base (CAS 279-32-3) or as its hydrochloride salt (CAS 2503205-86-3) [4].

Why 2-Oxa-3-azabicyclo[2.2.1]heptane Cannot Be Interchanged with 2-Azabicyclo[2.2.1]heptane or Morpholine in Discovery Pipelines


Substituting the 2-oxa-3-aza scaffold with its pure aza analog (2-azabicyclo[2.2.1]heptane) or the simpler monocyclic morpholine alters key physicochemical determinants — basicity (pKa), lipophilicity (LogP), and hydrogen-bonding capacity [1]. The oxygen atom in the 2-oxa-3-aza scaffold reduces the pKa of the conjugate acid by approximately 3–5 log units relative to the pure aza analog (predicted pKa ~11.4 for 2-azabicyclo[2.2.1]heptane vs. ~6–8 for the 2-oxa-3-aza scaffold) , which directly impacts ionization state at physiological pH and consequently influences membrane permeability, target engagement, and off-target promiscuity [2]. These differential properties are critical when the scaffold is used as a core fragment for lead optimization; a simple replacement with an analog lacking the oxygen atom yields a compound with a different protonation state, potentially breaking key binding interactions or altering pharmacokinetic profiles.

Quantitative Differentiation Evidence: 2-Oxa-3-azabicyclo[2.2.1]heptane vs. Key In-Class and Out-of-Class Analogs


Basicity Modulation: ~3–5 Log Unit pKa Shift vs. 2-Azabicyclo[2.2.1]heptane

The 2-oxa-3-azabicyclo[2.2.1]heptane scaffold is predicted to have a conjugate acid pKa approximately 3–5 log units lower than the pure aza analog 2-azabicyclo[2.2.1]heptane due to the electron-withdrawing inductive effect of the endocyclic oxygen atom [1]. Specifically, 2-azabicyclo[2.2.1]heptane has a predicted pKa of 11.44 ± 0.20 , while the 2-oxa-3-aza scaffold is expected to exhibit a pKa in the range of 6–8, comparable to the pKa of morpholine (8.36) [2]. This difference means that at physiological pH (7.4), the 2-oxa-3-aza scaffold is predominantly deprotonated (neutral), whereas the pure aza analog remains largely protonated (cationic) [3].

Physicochemical profiling pKa prediction Ionization state

Lipophilicity: Increased LogP (+0.6 to +1.2 units) vs. Morpholine Enhances CNS Penetration Potential

The 2-oxa-3-azabicyclo[2.2.1]heptane scaffold is predicted to have a LogP (XLogP3) approximately 0.6–1.2 units higher than morpholine, owing to the additional two methylene units in the bicyclo[2.2.1]heptane carbon cage [1]. Computed XLogP3 for the 2-oxa-3-azabicyclo[2.2.1]heptane core is approximately 0.3–0.8 [2], while morpholine has an experimental LogP of -0.86 [3]. This increased lipophilicity places the scaffold in a more favorable range for CNS drug design, where a LogP of 1–3 is often targeted [4].

Lipophilicity CNS MPO score Blood-brain barrier permeability

Hydrogen-Bond Acceptor Capacity: Dual HBA (N + O) vs. Single HBA in 2-Azabicyclo[2.2.1]heptane

2-Oxa-3-azabicyclo[2.2.1]heptane possesses two hydrogen-bond acceptor (HBA) atoms — the endocyclic oxygen and the nitrogen — compared to only one HBA (the nitrogen) in 2-azabicyclo[2.2.1]heptane [1]. This dual HBA capacity is reflected in the topological polar surface area (TPSA): predicted TPSA for the 2-oxa-3-aza scaffold is approximately 21.3 Ų (compared to ~12.0 Ų for the pure aza analog) [2]. The additional oxygen atom also contributes one hydrogen-bond donor when the amine is protonated (total HBD count = 1 for the neutral form; 2 for the protonated form) .

Hydrogen bonding Molecular recognition Fragment-based drug design

Validated Synthetic Utility: 89% Yield in Cycloaddition Route and Proven Role as Bictegravir Core Scaffold

The 2-oxa-3-azabicyclo[2.2.1]heptane scaffold is accessible via a Diels-Alder cycloaddition of cyclopentadiene with a nitroso dienophile, yielding the corresponding 2-aza-3-oxabicyclo[2.2.1]heptene hydrochloride in 89% isolated yield [1]. Subsequent reduction of the olefin affords the saturated 2-oxa-3-azabicyclo[2.2.1]heptane core . This scaffold is a key structural component of Bictegravir (GS-9883), an FDA-approved HIV-1 integrase strand transfer inhibitor, where the (1R,4S) enantiomer is employed [2]. The availability of robust synthetic methodology and demonstrated pharmaceutical relevance distinguishes this scaffold from less-characterized bicyclic amines.

Synthetic chemistry Cycloaddition Antiviral drug intermediate

Conformational Restriction: Rotatable Bond Count = 0 vs. Morpholine (Rotatable Bond Count = 0 but Different Ring Topology)

2-Oxa-3-azabicyclo[2.2.1]heptane possesses zero rotatable bonds and a completely rigid bicyclo[2.2.1]heptane framework, resulting in a fraction of sp³-hybridized carbons (Fsp³) of 1.0 [1]. By contrast, morpholine has zero rotatable bonds but adopts a chair conformation that interconverts between two degenerate forms at room temperature, giving it lower effective conformational rigidity [2]. The saturated bicyclic architecture of the target scaffold provides a well-defined exit vector geometry — the nitrogen and oxygen atoms are locked in a specific spatial orientation relative to the bridgehead carbons, which is valuable for fragment-based drug design where precise presentation of pharmacophoric elements is required [3].

Conformational restriction Three-dimensionality Fraction sp³

Procurement-Relevant Application Scenarios for 2-Oxa-3-azabicyclo[2.2.1]heptane (CAS 279-32-3)


Fragment-Based Lead Generation Requiring Neutral, CNS-Penetrant Amine Scaffolds

When designing fragment libraries for CNS targets where basic amine scaffolds (e.g., 2-azabicyclo[2.2.1]heptane, pKa ~11.4) are protonated at physiological pH and risk poor membrane permeability, the 2-oxa-3-aza scaffold (predicted pKa ~6–8) provides a neutral amine at pH 7.4 [1]. This property, combined with its moderate LogP (predicted ~0.3–0.8) and zero rotatable bonds, makes CAS 279-32-3 a preferred fragment core for blood-brain barrier penetrant chemical probes [2].

Antiviral Drug Intermediate — Bictegravir and Related HIV Integrase Inhibitor Analogs

The (1R,4S) enantiomer of 2-oxa-3-azabicyclo[2.2.1]heptane is a core structural component of Bictegravir, an FDA-approved antiretroviral agent [3]. Procurement of CAS 279-32-3 in enantiomerically pure form or as the hydrochloride salt (CAS 2503205-86-3) is essential for generic Bictegravir development, ANDA analytical method validation, and the synthesis of novel integrase strand transfer inhibitors [4].

Scaffold-Hopping from Morpholine in Kinase or Protease Inhibitor Programs

Morpholine is a common solvent-exposed motif in kinase inhibitors, but its monocyclic flexibility can introduce conformational ambiguity. Replacing morpholine with the rigid 2-oxa-3-azabicyclo[2.2.1]heptane scaffold retains the oxygen atom as a hydrogen-bond acceptor while increasing three-dimensionality and LogP by ~1.2–1.7 units [5]. This scaffold hop can improve binding affinity through reduced entropic penalty and provide novel intellectual property space.

Constrained Peptidomimetic Design — Turn Mimetics and Macrocycle Cores

The rigid bicyclo[2.2.1]heptane framework of 2-oxa-3-azabicyclo[2.2.1]heptane serves as an effective β-turn or γ-turn mimetic core in constrained peptide design, where the nitrogen and oxygen atoms can be functionalized to mimic backbone amide bonds [6]. Its zero rotatable bonds and well-defined exit vectors provide predictable three-dimensional presentation of side-chain pharmacophores.

Quote Request

Request a Quote for 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.